molecular formula C25H21N5O4S2 B2772657 3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide CAS No. 1043569-96-5

3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide

Cat. No. B2772657
CAS RN: 1043569-96-5
M. Wt: 519.59
InChI Key: QDYYDWHRMHZAIB-UHFFFAOYSA-N
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Description

3-(5-{[(3-nitrophenyl)methyl]sulfanyl}-3-oxo-2H,3H-imidazo[1,2-c]quinazolin-2-yl)-N-[(thiophen-2-yl)methyl]propanamide is a useful research compound. Its molecular formula is C25H21N5O4S2 and its molecular weight is 519.59. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Biological Properties

A study by Markosyan et al. (2008) focused on synthesizing 2-sulfanyl-substituted 5-methyl-5-ethyl-4-oxo-3,4,5,6-tetrahydrobenzo[h]quinazolines and their effects on brain monoamine oxidase (MAO) activity and antitumor activities. These compounds, which share structural similarities with the requested chemical, showed inhibition of 5-HT deamination and moderate therapeutic effects in mouse tumor models (Markosyan et al., 2008).

Antiulcer Activity

Patil, Ganguly, and Surana (2010) synthesized derivatives of quinazoline-4-(3H)-one, related to the chemical , and evaluated their antiulcer activity in rat models. These compounds showed higher activity than omeprazole, a standard antiulcer drug (Patil, Ganguly, & Surana, 2010).

Anticancer Activity

El Rayes et al. (2019) prepared a series of compounds including 3-phenyl-quinoxalin-2-ylsulfanyl propanamides, showing significant antiproliferative activity against human HCT-116 and MCF-7 cell lines. These findings suggest potential anticancer applications for structurally related compounds (El Rayes et al., 2019).

Antibacterial and Antifungal Activity

Anisetti and Reddy (2012) reported on the synthesis and significant biological activity of novel quinolinone analogs against various bacterial and fungal strains. This highlights the potential of structurally similar compounds for antimicrobial applications (Anisetti & Reddy, 2012).

Anti-inflammatory Activity

Kumar and Rajput (2009) synthesized a range of quinazolin-4-one derivatives and evaluated their anti-inflammatory activity. Their findings revealed significant inhibition of oedema, suggesting potential for anti-inflammatory treatments (Kumar & Rajput, 2009).

properties

IUPAC Name

3-[5-[(3-nitrophenyl)methylsulfanyl]-3-oxo-2H-imidazo[1,2-c]quinazolin-2-yl]-N-(thiophen-2-ylmethyl)propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H21N5O4S2/c31-22(26-14-18-7-4-12-35-18)11-10-21-24(32)29-23(27-21)19-8-1-2-9-20(19)28-25(29)36-15-16-5-3-6-17(13-16)30(33)34/h1-9,12-13,21H,10-11,14-15H2,(H,26,31)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QDYYDWHRMHZAIB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C3=NC(C(=O)N3C(=N2)SCC4=CC(=CC=C4)[N+](=O)[O-])CCC(=O)NCC5=CC=CS5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H21N5O4S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

519.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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